molecular formula C22H21NO2 B4652477 1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No. B4652477
M. Wt: 331.4 g/mol
InChI Key: SRXUIVJIEXUNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves the inhibition of certain enzymes and pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation. It has been found to inhibit the activity of NF-κB, COX-2, and iNOS, which are involved in inflammation. It also scavenges free radicals and inhibits the activity of ROS, which are involved in oxidative stress. Furthermore, it has been found to induce apoptosis and inhibit the activity of certain signaling pathways that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also reduces the levels of ROS and lipid peroxidation products, which are involved in oxidative stress. Furthermore, it has been found to induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one in lab experiments include its potent anti-inflammatory, antioxidant, and anticancer properties. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of other inflammatory diseases such as arthritis and asthma. Furthermore, it can be studied for its potential use in combination therapy with other drugs for the treatment of cancer. Finally, more studies can be conducted to determine its safety and toxicity at different doses.
In conclusion, 1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a compound that has been extensively studied for its potential use in various scientific research applications. Its potent anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further study. However, more research is needed to determine its safety and efficacy in different applications.

Scientific Research Applications

1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-propan-2-yloxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-14(2)25-20-10-6-5-9-17(20)18-13-21(24)23-19-12-11-15-7-3-4-8-16(15)22(18)19/h3-12,14,18H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXUIVJIEXUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(propan-2-yloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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